3-(3-Fluorobenzyl)piperidine
Overview
Description
3-(3-Fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
One foundational aspect of chemical research involving piperidine and its derivatives includes studies on nucleophilic aromatic substitution reactions. For example, research conducted by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution provides a basis for understanding how compounds like "3-(3-Fluorobenzyl)piperidine" might undergo similar reactions under specific conditions. This research is critical for developing synthetic pathways involving piperidine derivatives in pharmaceuticals and organic materials (Pietra & Vitali, 1972).
Piperine and Piperazine Derivatives in Therapeutic Use
The exploration of piperidine and its structural analogs, such as piperine and piperazine, reveals their wide-ranging therapeutic applications. For instance, a review on piperazine derivatives highlights their significance in drug design, showing the versatility of piperidine frameworks in medicinal chemistry. These derivatives possess diverse pharmacological properties, including antipsychotic, antidepressant, anticancer, and antiviral activities. The structural modification of the piperazine nucleus, closely related to piperidine, indicates potential research directions for "this compound" in drug development (Rathi et al., 2016).
Pharmacogenetics and Fluoropyrimidines
In the realm of pharmacogenetics, the metabolism of fluoropyrimidines involves enzymes that could be influenced by compounds like "this compound." The role of dihydropyrimidine dehydrogenase (DPD) in the biotransformation of 5-fluorouracil, a key chemotherapeutic agent, underscores the importance of understanding how structural analogs of piperidine might affect enzyme activity, potentially guiding personalized medicine strategies (Del Re et al., 2017).
Anticonvulsant Properties of Piperine Derivatives
Research on piperine, a compound structurally related to piperidine, demonstrates significant anticonvulsant properties. Studies have shown that derivatives of piperine, like antiepilepsirine, are used in treating various types of epilepsy. This suggests that "this compound" could have potential applications in neuroscience and pharmacology, especially in the development of new antiepileptic drugs (Pei, 1983).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases.
Mode of Action
Piperidine derivatives have been reported to exhibit anticancer potential by regulating crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been reported to exhibit anticancer potential .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that piperidine derivatives can have binding interactions with biomolecules and can influence enzyme activity and gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHYTAYBNCEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588807 | |
Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795261-46-0 | |
Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.